molecular formula C6H4FN3O2S B2677576 4-Azidobenzenesulfonyl fluoride CAS No. 301196-99-6

4-Azidobenzenesulfonyl fluoride

Cat. No.: B2677576
CAS No.: 301196-99-6
M. Wt: 201.18
InChI Key: UYQFQEIAEBMAOC-UHFFFAOYSA-N
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Description

4-Azidobenzenesulfonyl fluoride is a chemical compound known for its unique structure and reactivity It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobenzenesulfonyl fluoride typically involves the introduction of an azido group (-N3) to a benzenesulfonyl fluoride precursor. One common method is the reaction of 4-aminobenzenesulfonyl fluoride with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

    Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Various substituted benzenesulfonyl fluorides.

    Reduction Reactions: 4-Aminobenzenesulfonyl fluoride.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

4-Azidobenzenesulfonyl fluoride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-azidobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 4-Azidobenzenesulfonyl fluoride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable compound in click chemistry and other applications where the formation of stable triazole rings is desired .

Properties

IUPAC Name

4-azidobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQFQEIAEBMAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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